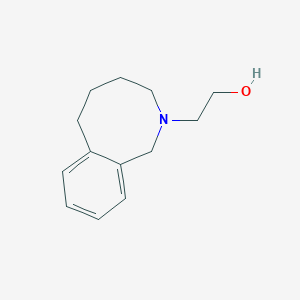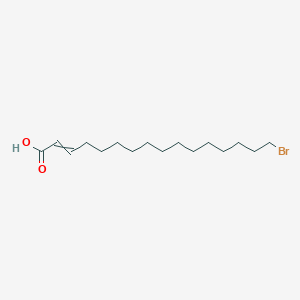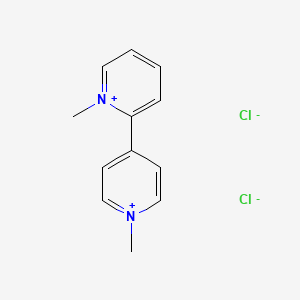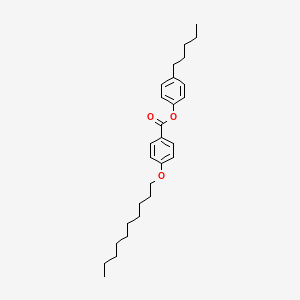![molecular formula C13H17BrN4OS B14313955 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol CAS No. 108905-70-0](/img/structure/B14313955.png)
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol is a complex organic compound featuring a unique structure with both imidazole and pyrazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazine intermediates, followed by their coupling under specific conditions. Common reagents include brominating agents, methylating agents, and thiolating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. Purification methods such as recrystallization or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives are known to be effective.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-methyl-4-(methylsulfonyl)benzene
- 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
Uniqueness
Compared to similar compounds, 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol is unique due to the presence of both imidazole and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
108905-70-0 |
|---|---|
Formule moléculaire |
C13H17BrN4OS |
Poids moléculaire |
357.27 g/mol |
Nom IUPAC |
2-(5-bromo-3-methyl-2-methylsulfanylimidazol-4-yl)-1-(5-methylpyrazin-2-yl)propan-2-ol |
InChI |
InChI=1S/C13H17BrN4OS/c1-8-6-16-9(7-15-8)5-13(2,19)10-11(14)17-12(20-4)18(10)3/h6-7,19H,5H2,1-4H3 |
Clé InChI |
JMZYAGIUHJVEMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=N1)CC(C)(C2=C(N=C(N2C)SC)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)

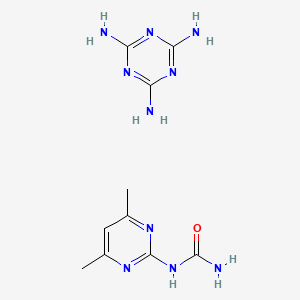
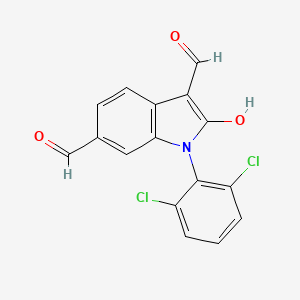
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
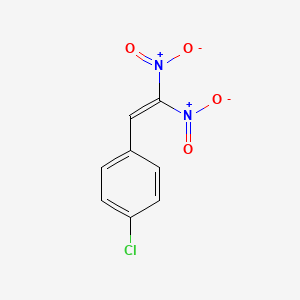
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)

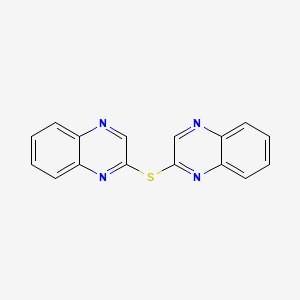
![1H-Cyclopenta[b]anthracene-1,2,3-trione](/img/structure/B14313917.png)
